molecular formula C12H18ClNO B13088122 3-Benzylpiperidin-4-ol hydrochloride

3-Benzylpiperidin-4-ol hydrochloride

Cat. No.: B13088122
M. Wt: 227.73 g/mol
InChI Key: LYMPVKLSIXEBLR-UHFFFAOYSA-N
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Description

3-Benzylpiperidin-4-ol hydrochloride is a chemical compound with the molecular formula C12H18ClNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylpiperidin-4-ol hydrochloride typically involves the reaction of benzylamine with piperidin-4-one under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Benzylpiperidin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohol derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and alcohol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Benzylpiperidin-4-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Benzylpiperidin-4-ol hydrochloride involves its interaction with specific molecular targets in the body. For instance, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV-1 virus into the cells . This interaction is mediated through the formation of a strong salt-bridge between the basic nitrogen atom in the compound and the receptor.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidin-4-ol: A hydroxylated derivative of piperidine.

    Benzylpiperidine: A benzyl-substituted piperidine derivative.

Uniqueness

3-Benzylpiperidin-4-ol hydrochloride is unique due to the presence of both a benzyl group and a hydroxyl group on the piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

3-benzylpiperidin-4-ol;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10;/h1-5,11-14H,6-9H2;1H

InChI Key

LYMPVKLSIXEBLR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)CC2=CC=CC=C2.Cl

Origin of Product

United States

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